molecular formula C19H17Cl2N3OS B2428860 2-(4-chlorophenyl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 897457-29-3

2-(4-chlorophenyl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No.: B2428860
CAS No.: 897457-29-3
M. Wt: 406.33
InChI Key: AGWUXYJXOUVBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-chlorophenyl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide” is a complex organic molecule that contains several functional groups. It has two 4-chlorophenyl groups, an imidazole ring, a thioether linkage, and an acetamide group. These functional groups suggest that this compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the imidazole ring and the phenyl rings would likely contribute to the overall planarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazole ring and the acetamide group are both nucleophilic and could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl groups could increase its lipophilicity, while the presence of the imidazole ring and the acetamide group could allow it to form hydrogen bonds .

Scientific Research Applications

Synthetic Routes and Biological Activities

The scientific research surrounding 2-(4-chlorophenyl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide and its derivatives has focused on their synthesis, structural determination, and evaluation for various biological activities. A novel synthetic route was developed to create a library of compounds, including derivatives of this acetamide, showing promising inhibitory potential against α-glucosidase, indicating potential applications in the treatment or management of diabetes. The structural determination of these compounds utilized techniques such as infrared, 1H-NMR, 13C-NMR, and mass spectrometry, highlighting the importance of accurate characterization in drug discovery processes (Iftikhar et al., 2019).

Antibacterial Agents

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showcasing moderate to good efficacy. This research highlights the potential of these derivatives as leads for the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Desai et al., 2008).

Antioxidant Activity

Further studies on similar derivatives have shown significant antioxidant activity, suggesting another avenue of therapeutic application. The antioxidant properties of these compounds could potentially be harnessed in the development of treatments for diseases caused by oxidative stress (Chkirate et al., 2019).

Corrosion Inhibition

Research into the corrosion inhibition potential of benzimidazole derivatives related to this compound has demonstrated their effectiveness in protecting carbon steel in acidic environments. This suggests potential industrial applications in the protection of metals from corrosion, which is a significant issue in various industries (Rouifi et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and optimizing its synthesis .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c20-15-5-1-13(2-6-15)11-18(25)22-9-10-26-19-23-12-17(24-19)14-3-7-16(21)8-4-14/h1-8,12H,9-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWUXYJXOUVBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.